7-acetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with acetylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk compound used in fragrances.
Indole derivatives: Various indole-based compounds with diverse biological activities.
Uniqueness
7-acetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H12N2O3 |
---|---|
Molecular Weight |
304.3g/mol |
IUPAC Name |
2-(7-acetyl-3-hydroxy-1H-indol-2-yl)indol-3-one |
InChI |
InChI=1S/C18H12N2O3/c1-9(21)10-6-4-7-12-14(10)20-16(18(12)23)15-17(22)11-5-2-3-8-13(11)19-15/h2-8,20,23H,1H3 |
InChI Key |
CJDRURHUMCWIML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC2=C1NC(=C2O)C3=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.